molecular formula C14H12N2OS2 B12607444 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one CAS No. 918107-76-3

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one

Cat. No.: B12607444
CAS No.: 918107-76-3
M. Wt: 288.4 g/mol
InChI Key: RKTAJQILMFVOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. Thiazoles are important in medicinal chemistry due to their presence in various biologically active molecules, including antimicrobial, antiviral, and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one typically involves the formation of the thiazole ring through cyclization reactions. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as hydrochloric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often involves large-scale batch reactions. These processes are optimized for yield and purity, using continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

CAS No.

918107-76-3

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

2-[[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C14H12N2OS2/c1-10-15-13(9-18-10)12-4-2-11(3-5-12)8-16-14(17)6-7-19-16/h2-7,9H,8H2,1H3

InChI Key

RKTAJQILMFVOFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)CN3C(=O)C=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.